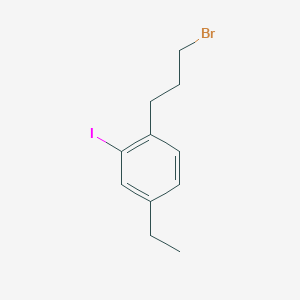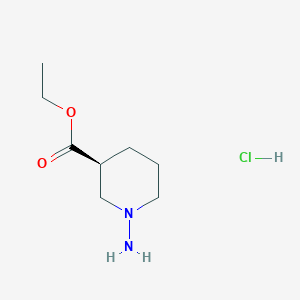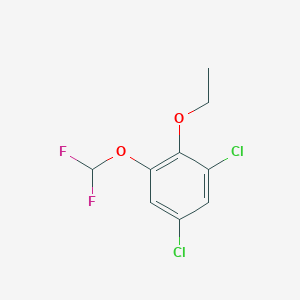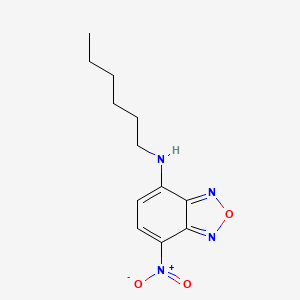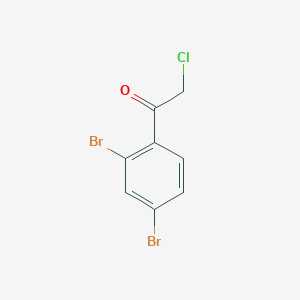
2-Bromo-4-(2,4-dichlorophenyl)thiazole-5-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Bromo-4-(2,4-dichlorophenyl)thiazole-5-carbonitrile is a heterocyclic compound that features a thiazole ring substituted with bromine, dichlorophenyl, and carbonitrile groups. Thiazoles are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties . The presence of bromine and dichlorophenyl groups in this compound can significantly influence its chemical reactivity and biological activity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-(2,4-dichlorophenyl)thiazole-5-carbonitrile typically involves the reaction of 2,4-dichlorophenyl isothiocyanate with α-bromoacetophenone in the presence of a base such as potassium carbonate. The reaction proceeds through the formation of an intermediate thioamide, which cyclizes to form the thiazole ring . The reaction conditions generally include refluxing the reactants in a suitable solvent like ethanol or acetonitrile for several hours.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
2-Bromo-4-(2,4-dichlorophenyl)thiazole-5-carbonitrile can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines or thiols under suitable conditions.
Oxidation and Reduction: The thiazole ring can be oxidized or reduced, leading to the formation of different derivatives.
Coupling Reactions: The compound can participate in coupling reactions with aryl or alkyl halides to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides. Conditions typically involve heating the compound with the nucleophile in a polar solvent.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield thiazole derivatives with amino groups, while oxidation can produce sulfoxides or sulfones.
科学研究应用
2-Bromo-4-(2,4-dichlorophenyl)thiazole-5-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Its potential anti-inflammatory and antitumor activities are being explored for therapeutic applications.
Industry: The compound can be used in the development of agrochemicals and pharmaceuticals.
作用机制
The mechanism of action of 2-Bromo-4-(2,4-dichlorophenyl)thiazole-5-carbonitrile involves its interaction with various molecular targets. The thiazole ring can interact with enzymes and proteins, inhibiting their activity. The presence of bromine and dichlorophenyl groups can enhance the compound’s binding affinity to these targets, leading to its biological effects . The exact pathways involved depend on the specific biological activity being studied.
相似化合物的比较
Similar Compounds
2-Bromo-4-phenylthiazole: Lacks the dichlorophenyl and carbonitrile groups, resulting in different biological activities.
2-Chloro-4-(2,4-dichlorophenyl)thiazole: Similar structure but with chlorine instead of bromine, which can affect its reactivity and biological properties.
4-(2,4-Dichlorophenyl)thiazole-2-amine: Contains an amino group instead of bromine and carbonitrile, leading to different chemical and biological behavior.
Uniqueness
2-Bromo-4-(2,4-dichlorophenyl)thiazole-5-carbonitrile is unique due to the combination of bromine, dichlorophenyl, and carbonitrile groups on the thiazole ring. This unique structure imparts specific chemical reactivity and biological activity that distinguishes it from other similar compounds .
属性
分子式 |
C10H3BrCl2N2S |
|---|---|
分子量 |
334.0 g/mol |
IUPAC 名称 |
2-bromo-4-(2,4-dichlorophenyl)-1,3-thiazole-5-carbonitrile |
InChI |
InChI=1S/C10H3BrCl2N2S/c11-10-15-9(8(4-14)16-10)6-2-1-5(12)3-7(6)13/h1-3H |
InChI 键 |
BFESNTHOWIEMBL-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C=C1Cl)Cl)C2=C(SC(=N2)Br)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


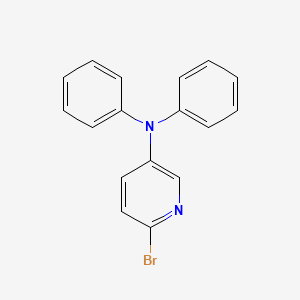

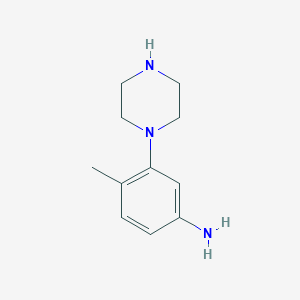
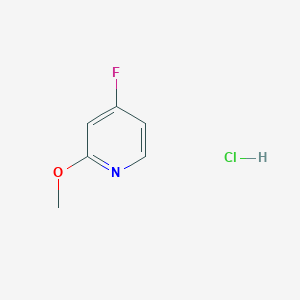
![Methyl 3-methoxy-4,5-dihydroisoxazolo[5,4-c]pyridine-6(7h)-carboxylate](/img/structure/B14052557.png)

![2-Amino-9-((4AR,6R,7R,7AR)-2,2-DI-tert-butyl-7-hydroxytetrahydro-4H-thieno[3,2-D][1,3,2]dioxasilin-6-YL)-1,9-dihydro-6H-purin-6-one](/img/structure/B14052579.png)
